molecular formula C21H19N B12637385 3,6-Diethynyl-9-pentyl-9H-carbazole CAS No. 921610-94-8

3,6-Diethynyl-9-pentyl-9H-carbazole

Cat. No.: B12637385
CAS No.: 921610-94-8
M. Wt: 285.4 g/mol
InChI Key: QBOXYDVZFBELSU-UHFFFAOYSA-N
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Description

3,6-Diethynyl-9-pentyl-9H-carbazole is an organic compound belonging to the carbazole family Carbazoles are nitrogen-containing heterocyclic compounds known for their excellent electronic properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Diethynyl-9-pentyl-9H-carbazole typically involves the Sonogashira coupling reaction. This reaction is catalyzed by palladium and involves the coupling of a halogenated carbazole derivative with an ethynyl compound. The reaction conditions often include the use of a base such as triethylamine and a copper co-catalyst under an inert atmosphere .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the Sonogashira coupling reaction. This would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of efficient purification techniques such as column chromatography.

Chemical Reactions Analysis

Types of Reactions

3,6-Diethynyl-9-pentyl-9H-carbazole can undergo various types of chemical reactions, including:

    Oxidation: The ethynyl groups can be oxidized to form carbonyl compounds.

    Reduction: The compound can be reduced to form saturated derivatives.

    Substitution: The ethynyl groups can participate in substitution reactions to form new derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or osmium tetroxide can be used under mild conditions.

    Reduction: Hydrogenation using palladium on carbon as a catalyst is a common method.

    Substitution: Halogenated reagents and bases like sodium hydride are often used.

Major Products

The major products formed from these reactions include carbonyl derivatives, saturated carbazole compounds, and various substituted carbazole derivatives.

Scientific Research Applications

3,6-Diethynyl-9-pentyl-9H-carbazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,6-Diethynyl-9-pentyl-9H-carbazole largely depends on its application. In electronic materials, its excellent electronic properties facilitate charge transport. In biological applications, its fluorescent properties enable it to act as a probe for imaging. The ethynyl groups can interact with various molecular targets, enhancing its reactivity and functionality.

Comparison with Similar Compounds

Similar Compounds

  • 3,6-Diethynyl-9-octyl-9H-carbazole
  • 3,6-Dimethyl-9H-carbazole
  • 4-(3,6-Di-tert-butyl-9H-carbazol-9-yl)aniline

Uniqueness

3,6-Diethynyl-9-pentyl-9H-carbazole is unique due to its specific substitution pattern, which imparts distinct electronic properties and reactivity. The presence of the pentyl group at the 9 position enhances its solubility and processability compared to other carbazole derivatives .

Properties

CAS No.

921610-94-8

Molecular Formula

C21H19N

Molecular Weight

285.4 g/mol

IUPAC Name

3,6-diethynyl-9-pentylcarbazole

InChI

InChI=1S/C21H19N/c1-4-7-8-13-22-20-11-9-16(5-2)14-18(20)19-15-17(6-3)10-12-21(19)22/h2-3,9-12,14-15H,4,7-8,13H2,1H3

InChI Key

QBOXYDVZFBELSU-UHFFFAOYSA-N

Canonical SMILES

CCCCCN1C2=C(C=C(C=C2)C#C)C3=C1C=CC(=C3)C#C

Origin of Product

United States

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